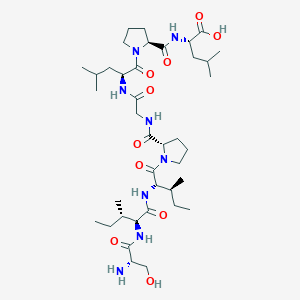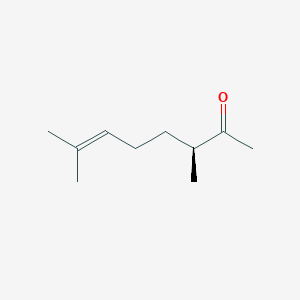![molecular formula C11H18O4 B15162902 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- CAS No. 189506-59-0](/img/structure/B15162902.png)
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.262. This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. The (S)- designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Métodos De Preparación
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- typically involves several steps. One common method includes the formation of the spirocyclic ring system through the reaction of appropriate lactones with ethyl ester derivatives. The reaction conditions often require the use of catalysts such as sodium ethoxide or diethylzinc to facilitate the formation of the spiroketal structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications includes its use as a scaffold for drug development, particularly in designing molecules with specific stereochemistry.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- can be compared to other spirocyclic compounds such as 1,6-dioxaspiro[4.4]nonane. While both compounds share a spirocyclic core, the presence of different functional groups and stereochemistry can lead to variations in their chemical reactivity and biological activity. The unique (S)-enantiomeric form of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- provides specific interactions that are not observed in its racemic or ®-enantiomeric counterparts .
Similar Compounds
- 1,6-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.4]nonane-6-acetic acid
- 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, methyl ester
These compounds share structural similarities but differ in their functional groups and stereochemistry, leading to distinct properties and applications .
Propiedades
Número CAS |
189506-59-0 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl 2-[(8S)-1,4-dioxaspiro[4.4]nonan-8-yl]acetate |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)7-9-3-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1 |
Clave InChI |
GDNHPGUWWYZTSB-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)C[C@H]1CCC2(C1)OCCO2 |
SMILES canónico |
CCOC(=O)CC1CCC2(C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
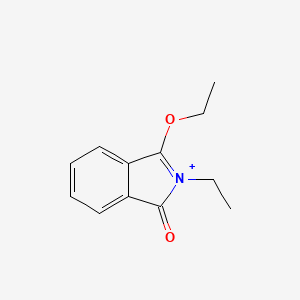
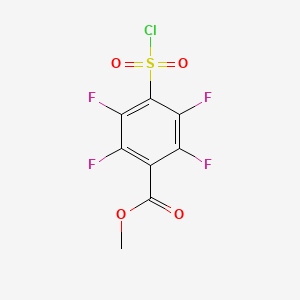
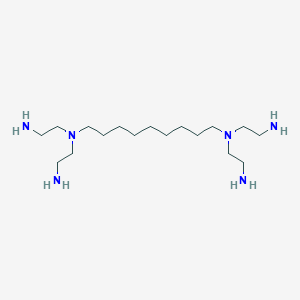
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)
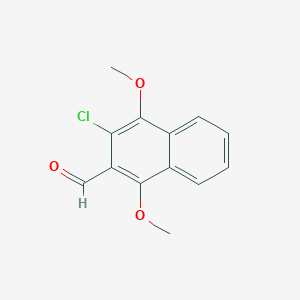
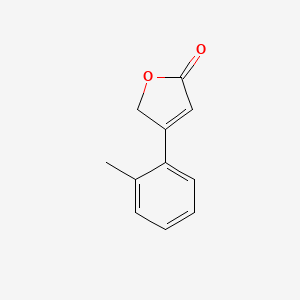
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
